

# Unveiling Tetrakis(dimethylamino)tin: A Journey into its Early Discovery and Synthesis

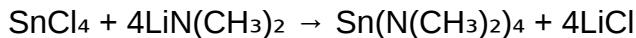
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetrakis(dimethylamino)tin*

Cat. No.: B092812

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational literature surrounding the discovery and synthesis of **Tetrakis(dimethylamino)tin**,  $\text{Sn}(\text{NMe}_2)_4$ . The document focuses on the seminal work that first introduced this compound to the scientific community, providing a detailed look at the experimental protocols and the initial characterization data. This information is presented to offer a comprehensive understanding of the compound's origins and fundamental properties.

## Historical Context and Initial Synthesis

The first detailed account of the synthesis and properties of **Tetrakis(dimethylamino)tin** was published in 1965 by K. Jones and M. F. Lappert in the *Journal of Organometallic Chemistry*. This work was part of a broader investigation into amino-derivatives of metals and metalloids. The primary synthetic route established in this seminal paper involves the reaction of tin(IV) chloride with lithium dimethylamide. This method remains a fundamental approach for the preparation of this and similar organotin compounds.

The reaction proceeds via a salt elimination pathway, where the highly reactive lithium dimethylamide displaces the chloride ligands from the tin center. The overall stoichiometry of the reaction is as follows:



This reaction is typically carried out in an inert solvent, such as diethyl ether or a hydrocarbon, under anhydrous conditions to prevent the hydrolysis of the reactants and products.

## Experimental Protocols from Early Literature

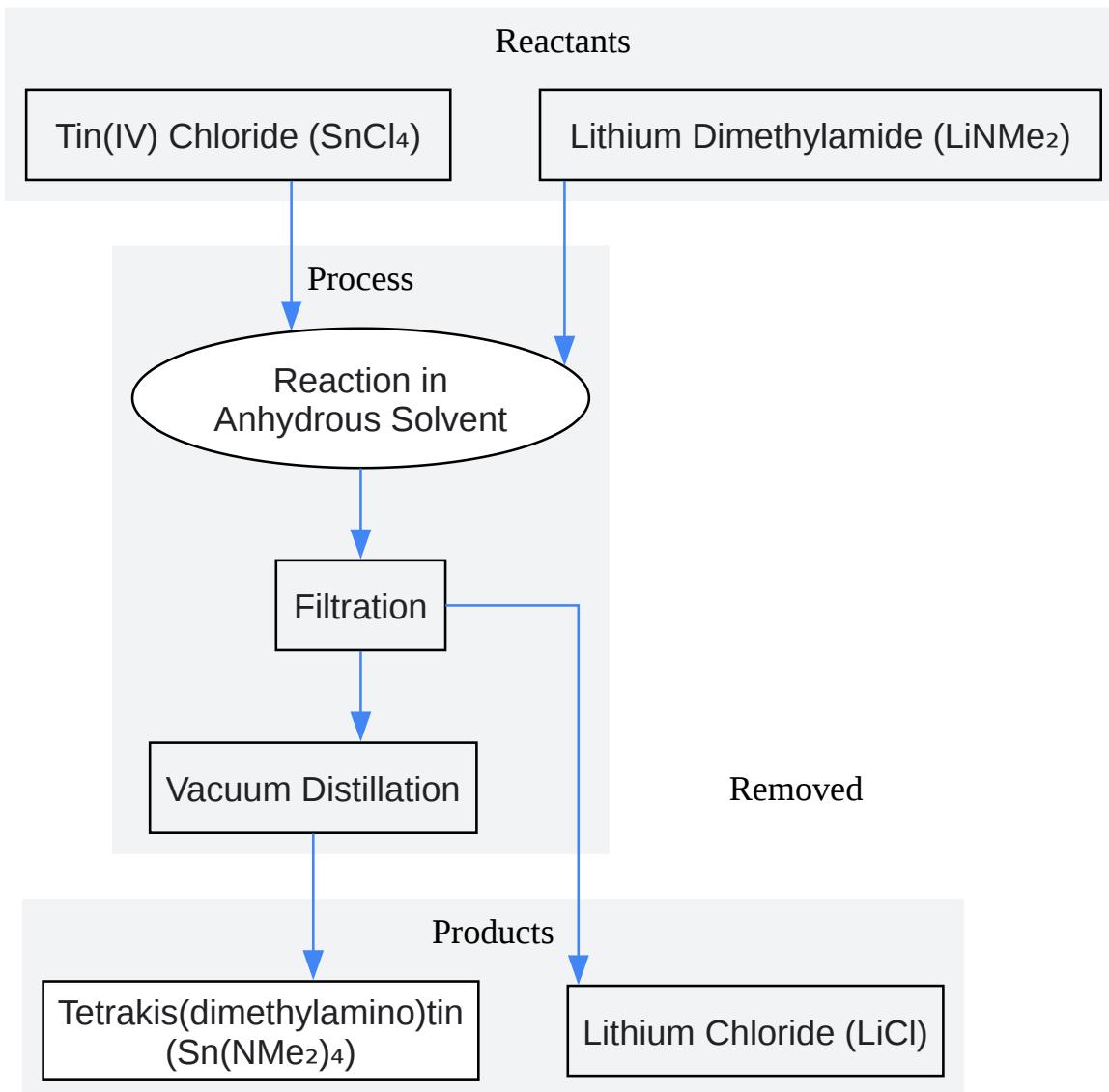
The following is a detailed experimental protocol for the synthesis of **Tetrakis(dimethylamino)tin**, as adapted from the early literature.

### Materials:

- Anhydrous Tin(IV) chloride ( $\text{SnCl}_4$ )
- Lithium dimethylamide ( $\text{LiNMe}_2$ )
- Anhydrous diethyl ether
- Anhydrous n-hexane

### Procedure:

- A solution of lithium dimethylamide in diethyl ether is prepared.
- The solution is cooled in an ice-salt bath.
- A stoichiometric amount of tin(IV) chloride, dissolved in n-hexane, is added dropwise to the cooled lithium dimethylamide solution with vigorous stirring.
- After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.
- The precipitated lithium chloride is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting crude product is then purified by distillation under high vacuum to yield pure **Tetrakis(dimethylamino)tin**.

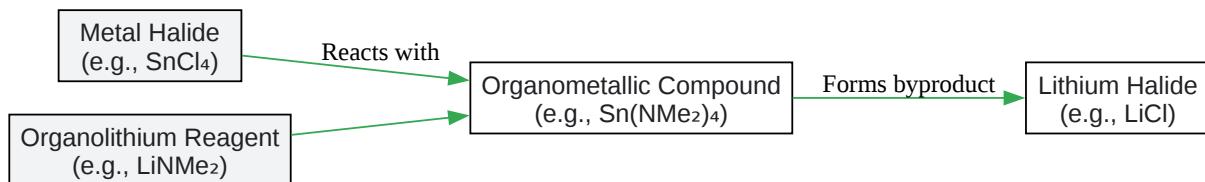

## Quantitative Data from Early Characterization

The initial characterization of **Tetrakis(dimethylamino)tin** provided key physical and chemical data, which are summarized in the table below.

| Property                              | Value                                            |
|---------------------------------------|--------------------------------------------------|
| Molecular Formula                     | C <sub>8</sub> H <sub>24</sub> N <sub>4</sub> Sn |
| Molecular Weight                      | 295.01 g/mol                                     |
| Appearance                            | Colorless to pale-yellow liquid                  |
| Boiling Point                         | 53-55 °C at 0.1 mmHg                             |
| Density                               | 1.169 g/mL at 25 °C                              |
| Refractive Index (n <sup>20</sup> /D) | ~1.49                                            |
| Solubility                            | Soluble in common organic solvents               |
| Hydrolytic Sensitivity                | Highly sensitive to moisture                     |

## Visualizing the Synthesis

The synthesis of **Tetrakis(dimethylamino)tin** can be represented as a straightforward logical workflow.




[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Tetrakis(dimethylamino)tin**.

## Logical Relationship of Key Steps

The core of the synthesis relies on a fundamental chemical principle: the reaction of a metal halide with an organolithium reagent.



[Click to download full resolution via product page](#)

Caption: Principle of salt elimination in the synthesis.

This foundational work laid the groundwork for the future exploration of **Tetrakis(dimethylamino)tin**, particularly its application as a precursor in modern materials science for the deposition of tin-containing thin films. A thorough understanding of its early discovery and synthesis provides a valuable context for contemporary research and development.

- To cite this document: BenchChem. [Unveiling Tetrakis(dimethylamino)tin: A Journey into its Early Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092812#early-literature-and-discovery-of-tetrakis-dimethylamino-tin>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)